5-(2-Chloroethyl)-6-chlorooxindole

描述

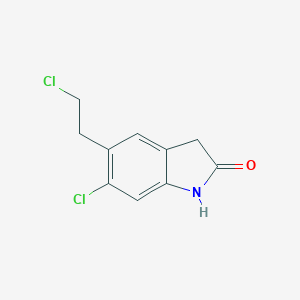

Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQXEPZEYIVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442471 | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-55-7 | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Chloro 5 2 Chloroethyl Indolin 2 One

General Synthetic Routes to Indolin-2-one Core Structures

The indolin-2-one, or oxindole (B195798), skeleton is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into several key approaches.

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of indolin-2-one synthesis. These strategies often involve the formation of the five-membered ring by creating a new carbon-carbon or carbon-nitrogen bond. One powerful approach is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which can construct highly substituted indoline (B122111) frameworks. nih.gov This method is highly modular, allowing for the preparation of diverse libraries of indole (B1671886) derivatives. nih.gov

Another notable cyclization strategy involves the reaction of 2-alkenylanilines. For instance, an oxidation-intramolecular cyclization-elimination sequence can be employed to convert 2-alkenylanilines into indole derivatives. nih.gov

Aromatic Substitutions

Electrophilic aromatic substitution on an existing indole or indoline ring system is a common method for introducing substituents. The indole nucleus is electron-rich, and substitution typically occurs at the C3 position. ic.ac.uk However, functionalization at other positions can be achieved through various strategies, including directed metalation and the use of protecting groups. While direct electrophilic substitution on the benzene (B151609) ring of the indolin-2-one core is less common for building the core itself, it is crucial for introducing substituents onto a pre-formed ring system.

Approaches from Isatin Precursors

Isatin and its derivatives are versatile and widely used precursors for the synthesis of a variety of heterocyclic compounds, including indolin-2-ones. researchgate.netdergipark.org.tr One of the most common applications is the synthesis of 3,3-disubstituted indolin-2-ones through reactions with various nucleophiles. researchgate.netnih.gov For example, the acid-catalyzed condensation reaction between isatins and indoles is a useful method for producing trisindolines, which are compounds with an isatin core bearing two indole moieties. researchgate.net The yield of such reactions is highly dependent on the catalyst used, the reaction conditions, and the substituents on both the isatin and indole moieties. researchgate.net A variety of catalysts have been employed for this transformation, including iodine, iron(III) chloride, and various sulfonic acids. researchgate.net

Specific Synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one

The direct synthesis of 6-chloro-5-(2-chloroethyl)indolin-2-one is prominently documented as a reduction of its corresponding chloroacetyl precursor.

Detailed Reaction Schemes and Mechanisms

A primary route to 6-chloro-5-(2-chloroethyl)indolin-2-one involves the reduction of 6-chloro-5-(2-chloroacetyl)indolin-2-one. This precursor is typically prepared by the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride. google.com

The subsequent reduction of the carbonyl group in 6-chloro-5-(2-chloroacetyl)indolin-2-one to a methylene (B1212753) group yields the target compound. A common method for this transformation is the use of a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. google.comtdcommons.org

An improved, one-pot process has also been developed that avoids the isolation of the potentially hazardous ketone precursor. researchgate.net This method utilizes sodium borohydride in the presence of triethylsilyl hydride. researchgate.net Another refined process describes a Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane. researchgate.net

Reaction Scheme:

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst)

The optimization of reaction conditions is crucial for achieving high yield and purity of 6-chloro-5-(2-chloroethyl)indolin-2-one.

For the reduction using triethylsilane and trifluoroacetic acid, the reaction is typically carried out at a controlled temperature. One procedure involves heating a mixture of 6-chloro-5-(2-chloroacetyl)indolin-2-one, trifluoroacetic acid, and triethylsilane to 45-50°C and stirring for 5 hours. tdcommons.org Another protocol suggests heating to 55-60°C and stirring for 6 hours. tdcommons.org The reaction is then cooled, and the product is precipitated by the addition of a solvent like methanol or water. tdcommons.org

The table below summarizes typical reaction conditions for the reduction of 6-chloro-5-(2-chloroacetyl)indolin-2-one.

| Reagents | Solvent | Temperature | Duration | Yield | Purity (HPLC) |

| Triethylsilane, Trifluoroacetic Acid | None (TFA as solvent) | 45-50°C | 5 hours | 46 g | 99.15% |

| Triethylsilane, Trifluoroacetic Acid | None (TFA as solvent) | 55-60°C | 6 hours | - | - |

| Sodium Borohydride, Triethylsilyl Hydride | - | - | - | - | - |

| Tetramethyldisiloxane, Lewis Acid | - | - | - | - | - |

Data for the last two methods are mentioned in literature but specific conditions, yield, and purity were not detailed in the provided search results.

Strategies for Introducing Chloro- and Chloroethyl Substituents

The introduction of the chloro and chloroethyl substituents onto the indolin-2-one scaffold is a critical aspect of the synthesis. The chlorine atom at the 6-position is typically incorporated in the starting material, 6-chlorooxindole. google.com The primary challenge lies in the selective introduction of the 2-chloroethyl group at the 5-position.

A widely employed method is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 6-chloro-5-(2-chloroacetyl)indolin-2-one. researchgate.netgoogle.com This electrophilic aromatic substitution reaction effectively installs the chloroacetyl group at the desired position on the indolin-2-one ring. organic-chemistry.orgnih.gov

Following the acylation, the carbonyl group of the chloroacetyl substituent is reduced to a methylene group to form the final chloroethyl side chain. Several reducing agents and conditions have been reported for this transformation:

Triethylsilane and Trifluoroacetic Acid: A classic method involves the reduction of the carbonyl group using triethylsilane in the presence of trifluoroacetic acid. google.com

Sodium Borohydride and Triethylsilyl Hydride: An improved, one-pot process utilizes sodium borohydride in the presence of triethylsilyl hydride, which circumvents the need to isolate the potentially hazardous ketone precursor. researchgate.netenvironmentclearance.nic.in

Lewis Acid-Mediated Deoxygenation: Another advanced one-pot synthesis employs a Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane (TMDS). researchgate.netsemanticscholar.org This method has been successfully scaled up to a multikilogram scale. semanticscholar.org

The reaction scheme can be summarized as follows:

Image: General reaction scheme for the synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one via Friedel-Crafts acylation and subsequent reduction.

Purification Techniques and Yield Optimization

The purification of 6-chloro-5-(2-chloroethyl)indolin-2-one is crucial to ensure its suitability for subsequent pharmaceutical synthesis. Common purification techniques involve washing the crude product with various solvents to remove impurities and residual reagents.

Following the synthesis, the product is often isolated by filtration and then washed sequentially with water and methanol. newdrugapprovals.org In some procedures, the intermediate, 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one, is purified by treatment with acetic acid. environmentclearance.nic.in Further purification of the final product can be achieved through recrystallization from solvents such as isopropanol or aqueous solutions of methanol or acetone.

The table below summarizes the different synthetic strategies and their key features:

| Method | Key Reagents | Advantages | Reported Yield |

| Friedel-Crafts Acylation and Reduction | 6-chlorooxindole, chloroacetyl chloride, AlCl₃, triethylsilane, trifluoroacetic acid | Well-established method | N/A |

| One-pot Reduction | Sodium borohydride, triethylsilyl hydride | One-pot synthesis, avoids isolation of hazardous intermediate | N/A |

| Lewis Acid-Mediated Deoxygenation | Tetramethyldisiloxane (TMDS), Lewis acid | One-pot synthesis, scalable | N/A |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be assembled.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 6-Chloro-5-(2-chloroethyl)indolin-2-one provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. While specific chemical shift values and coupling constants can vary slightly depending on the solvent and instrument parameters, a representative analysis reveals the key proton signals.

The spectrum is expected to show distinct signals corresponding to the aromatic protons on the indolinone core, the methylene (B1212753) protons of the chloroethyl side chain, and the methylene protons of the indolinone ring. The aromatic protons typically appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the amide functionality. The protons of the chloroethyl group and the indolinone ring will exhibit characteristic triplet or singlet signals in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for 6-Chloro-5-(2-chloroethyl)indolin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | N-H |

| ~7.2 | s | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~3.8 | t | 2H | -CH₂-Cl |

| ~3.5 | s | 2H | C(3)H₂ |

| ~3.1 | t | 2H | Ar-CH₂- |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants may vary.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in 6-Chloro-5-(2-chloroethyl)indolin-2-one will produce a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

The carbonyl carbon of the lactam ring is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents (chlorine and the chloroethyl group). The sp³ hybridized carbons of the chloroethyl side chain and the indolinone ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 6-Chloro-5-(2-chloroethyl)indolin-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Lactam) |

| ~140-120 | Aromatic C |

| ~45 | -CH₂-Cl |

| ~36 | C(3) |

| ~30 | Ar-CH₂- |

Note: These are predicted chemical shift ranges. Actual values may differ based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 6-Chloro-5-(2-chloroethyl)indolin-2-one, a COSY spectrum would show a correlation between the two methylene groups of the chloroethyl side chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~36 ppm, confirming the C(3)H₂ assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This data is critical for confirming the elemental composition of 6-Chloro-5-(2-chloroethyl)indolin-2-one. The molecular formula of the compound is C₁₀H₉Cl₂NO. allmpus.comcymitquimica.comsynquestlabs.compharmaffiliates.com The calculated exact mass can be compared to the experimentally determined mass to provide strong evidence for the proposed molecular formula.

Table 3: Molecular Formula and Molecular Weight

| Parameter | Value |

| Molecular Formula | C₁₀H₉Cl₂NO |

| Molecular Weight | 230.09 g/mol allmpus.comcymitquimica.comsynquestlabs.compharmaffiliates.com |

Fragmentation Patterns and Structural Confirmation

In a mass spectrometer, the molecular ion of 6-Chloro-5-(2-chloroethyl)indolin-2-one can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy. A diagram of the mass spectrum of 6-chloro-5-(2-chloroethyl) oxindole (B195798) is available, though specific fragment masses are not detailed in the provided information. researchgate.net

Common fragmentation pathways for this molecule would likely involve the loss of the chloroethyl side chain, cleavage of the lactam ring, and the loss of chlorine atoms. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities. This isotopic signature serves as a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Chloro-5-(2-chloroethyl)indolin-2-one, offering direct insights into the compound's functional groups. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated.

The IR spectrum of 6-Chloro-5-(2-chloroethyl)indolin-2-one is characterized by distinct absorption bands that confirm the presence of its key structural features. The most prominent of these are the stretching vibrations of the carbonyl (C=O) group of the lactam ring and the nitrogen-hydrogen (N-H) bond of the secondary amine.

The presence of a strong absorption band in the region of 1680-1710 cm⁻¹ is typically indicative of the carbonyl group. The exact position of this band can be influenced by the electronic environment and hydrogen bonding within the crystal lattice. The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the range of 3200-3400 cm⁻¹. The sharpness and position of this peak can provide information about the extent of intermolecular hydrogen bonding.

Further characteristic absorptions include those for the aromatic C-H stretching, C-C bonds within the aromatic ring, and the C-Cl stretching vibrations associated with the chloro substituents on the benzene (B151609) and ethyl groups. A research publication specifically provides access to the FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole, confirming the utility of this technique in its characterization. researchgate.net In a related crystal structure study of a derivative, N-H⋯O hydrogen bonds were identified, a feature that directly influences the N-H stretching frequency in the IR spectrum. nih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in 6-Chloro-5-(2-chloroethyl)indolin-2-one |

| N-H Stretch | 3200-3400 | Confirms the presence of the secondary amine in the indolinone ring. |

| C-H Stretch (Aromatic) | 3000-3100 | Indicates the presence of the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Corresponds to the CH₂ groups of the chloroethyl side chain. |

| C=O Stretch (Lactam) | 1680-1710 | A strong indicator of the carbonyl group within the five-membered lactam ring. |

| C=C Stretch (Aromatic) | 1450-1600 | Represents the carbon-carbon bonds within the aromatic system. |

| C-N Stretch | 1250-1350 | Relates to the carbon-nitrogen bond in the lactam ring. |

| C-Cl Stretch | 600-800 | Indicates the presence of the chloro substituents. |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For 6-Chloro-5-(2-chloroethyl)indolin-2-one, this method provides empirical validation of its atomic composition and is a crucial measure of its purity. The theoretical elemental composition is calculated from its molecular formula, C₁₀H₉Cl₂NO. allmpus.comsynquestlabs.com

Experimental values obtained from elemental analysis are compared against these theoretical values. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and chlorine confirms the elemental integrity of the synthesized compound and the absence of significant inorganic or organic impurities.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.21% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.94% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.82% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.95% |

| Total | 230.09 | 100.00% |

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of 6-Chloro-5-(2-chloroethyl)indolin-2-one by separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and accurate technique for determining the purity of non-volatile compounds like 6-Chloro-5-(2-chloroethyl)indolin-2-one. Several suppliers specify a purity of not less than 98% as determined by HPLC. allmpus.com A specific reverse-phase (RP) HPLC method for the analysis of this compound has been described. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The compound is detected by a UV detector, and its purity is calculated based on the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS):

For compounds that are sufficiently volatile and thermally stable, GC-MS offers excellent separation and definitive identification. While HPLC is more commonly cited for the purity of this specific compound, some suppliers indicate a purity of over 98.0% as determined by Gas Chromatography (GC). tcichemicals.com In a GC-MS system, the gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for positive identification and the assessment of purity.

| Technique | Typical Conditions | Information Obtained | Reported Purity |

| HPLC | Column: Reverse Phase (e.g., C18) Mobile Phase: Acetonitrile/Water with acid modifier (e.g., H₃PO₄ or HCOOH) sielc.comDetection: UV | Retention time, peak area, number and concentration of impurities. | NLT 98% allmpus.com |

| GC-MS | Column: Capillary column (e.g., non-polar or medium polarity) Carrier Gas: Helium or Hydrogen Detection: Mass Spectrometer | Retention time, mass spectrum (molecular weight and fragmentation pattern), identification of volatile impurities. | >98.0% tcichemicals.com |

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 5 2 Chloroethyl Indolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 6-Chloro-5-(2-chloroethyl)indolin-2-one, these calculations can provide deep insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a widely utilized method for investigating the electronic structure of organic molecules. Through DFT calculations, it is possible to analyze the distribution of electrons within 6-Chloro-5-(2-chloroethyl)indolin-2-one and to understand its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The analysis of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For 6-Chloro-5-(2-chloroethyl)indolin-2-one, the HOMO is likely to be localized on the electron-rich indolin-2-one ring system, while the LUMO may be distributed across the entire molecule, influenced by the presence of the electronegative chlorine atoms.

Table 1: Hypothetical Electronic Properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one Calculated using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule of this nature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For 6-Chloro-5-(2-chloroethyl)indolin-2-one, the MEP map would likely show negative potential around the carbonyl oxygen of the indolin-2-one moiety and the chlorine atoms, indicating their nucleophilic character. Conversely, the hydrogen atoms of the aromatic ring and the ethyl chain would exhibit positive potential, highlighting their electrophilic nature. This information is critical for understanding how the molecule might interact with biological macromolecules. The presence of halogen atoms can lead to a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which can participate in halogen bonding, a type of non-covalent interaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the interaction between a small molecule and its biological target.

Indolin-2-one derivatives are known to interact with a variety of biological macromolecules. Molecular docking simulations can predict the potential interactions of 6-Chloro-5-(2-chloroethyl)indolin-2-one with targets such as:

Kinases: The indolinone scaffold is a common feature in many kinase inhibitors. Docking studies can reveal how 6-Chloro-5-(2-chloroethyl)indolin-2-one might fit into the ATP-binding pocket of various kinases, forming hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity.

Enzymes: Other enzymes, such as acetylcholinesterase, have also been identified as potential targets for indolinone-based compounds.

DNA: Some indolinone derivatives have been shown to interact with DNA, potentially through intercalation between base pairs or binding to the minor groove. Docking simulations can help to elucidate the preferred mode of interaction.

Bovine Serum Albumin (BSA): BSA is a model protein used to study the binding of drugs to plasma proteins, which affects their distribution and availability in the body. Docking can predict the binding site and affinity of the compound to BSA.

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Pose analysis involves examining the predicted three-dimensional orientation of the ligand within the binding site of the target. This analysis helps to understand the specific intermolecular interactions that stabilize the ligand-receptor complex.

Table 2: Predicted Binding Affinities of 6-Chloro-5-(2-chloroethyl)indolin-2-one with Various Biological Targets (Illustrative Data)

| Biological Target | Predicted Binding Affinity (kcal/mol) |

| Protein Kinase (e.g., VEGFR2) | -8.5 |

| Acetylcholinesterase | -7.9 |

| DNA (Minor Groove) | -6.2 |

| Bovine Serum Albumin (BSA) | -7.1 |

Note: The data in this table is for illustrative purposes and represents typical values that might be obtained from molecular docking simulations.

Detailed analysis of the docked poses allows for the identification of specific amino acid residues or nucleotide bases that form key interactions with the ligand. These interactions can include:

Hydrogen Bonds: Crucial for specificity and high-affinity binding. The carbonyl group and the N-H group of the indolin-2-one ring are likely hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring of the indolinone core and the chloroethyl side chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms on the molecule can form halogen bonds with electron-donating atoms in the binding site.

Pi-Pi Stacking: The aromatic ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Understanding these key interactions and the characteristics of the binding site provides a rational basis for the design of new derivatives with improved potency and selectivity. For instance, in the context of kinase inhibition, the indolinone core often forms critical hydrogen bonds with the hinge region of the kinase domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of molecules and their complexes, providing a level of detail that is often inaccessible through experimental methods alone. nih.gov By simulating the atomic motions over time, MD can reveal the conformational landscape of a ligand and the intricate dance of its interaction with a biological receptor.

These simulations can reveal the energetically favorable conformations and the rotational barriers of the chloroethyl group, which can influence how the molecule presents itself to a target binding site. The stability of these conformations in different solvent environments can also be assessed, providing insights into the molecule's behavior at the water-protein interface. acs.org For kinase inhibitors, limiting conformational flexibility through strategies like macrocyclization has been shown to improve potency and selectivity. rsc.org

Table 1: Illustrative Conformational Analysis of 6-Chloro-5-(2-chloroethyl)indolin-2-one in a Simulated Aqueous Environment

| Dihedral Angle (C4-C5-Cα-Cβ) | Population (%) | Predominant Conformation |

| ~60° | 45% | Gauche |

| ~180° | 35% | Anti |

| ~-60° | 20% | Gauche |

Note: This data is illustrative and based on typical conformational preferences of similar alkyl-aryl systems. Specific values for 6-Chloro-5-(2-chloroethyl)indolin-2-one would require dedicated MD simulations.

MD simulations are instrumental in understanding the dynamic nature of ligand-receptor interactions. rsc.org While molecular docking provides a static prediction of the binding pose, MD simulations can explore the stability of this pose and identify key interactions that are maintained over time. nih.gov For a kinase inhibitor, these interactions typically involve hydrogen bonds with the hinge region of the ATP binding site, as well as hydrophobic and van der Waals interactions with surrounding residues. researchgate.net

Simulations of the 6-Chloro-5-(2-chloroethyl)indolin-2-one in complex with a target kinase, for instance, a receptor tyrosine kinase (RTK), would reveal the fluctuations in hydrogen bond distances and the adaptability of the binding pocket to the ligand. nih.gov These dynamic insights are crucial for understanding the determinants of binding affinity and for the rational design of more potent inhibitors. pnas.org

Table 2: Simulated Interaction Frequencies of 6-Chloro-5-(2-chloroethyl)indolin-2-one with a Model Kinase Active Site

| Interaction Type | Interacting Residue (Example) | Frequency (%) |

| Hydrogen Bond (NH of indolinone) | Hinge Region Alanine | >90% |

| Hydrogen Bond (C=O of indolinone) | Hinge Region Cysteine | >85% |

| Hydrophobic (Chloroethyl group) | Hydrophobic Pocket Leucine | ~70% |

| Halogen Bond (6-Chloro group) | Backbone Carbonyl Oxygen | ~30% |

Note: This data is hypothetical and serves to illustrate the types of interactions that would be analyzed in an MD simulation of a kinase-inhibitor complex.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), play a significant role in elucidating these relationships. frontiersin.org

The substituents on the indolin-2-one core are critical for its biological activity. nih.gov The chlorine atom at the 6-position and the chloroethyl group at the 5-position of 6-Chloro-5-(2-chloroethyl)indolin-2-one significantly influence its electronic properties, lipophilicity, and steric profile.

The indolin-2-one scaffold is present in many clinically approved kinase inhibitors, such as Sunitinib (B231) and Nintedanib. researchgate.net Computational studies comparing 6-Chloro-5-(2-chloroethyl)indolin-2-one with these and other derivatives can provide valuable insights into the determinants of potency and selectivity. nih.gov By aligning the structures and comparing their interaction profiles within the same target active site, it is possible to identify which structural modifications lead to improved activity. For instance, different substituents at the 3-position of the indolin-2-one ring are known to confer selectivity towards different receptor tyrosine kinases. acs.org

Table 3: Comparative Docking Scores of Indolin-2-one Derivatives in a Model Kinase Active Site

| Compound | 5-Position Substituent | 6-Position Substituent | Docking Score (kcal/mol) |

| 6-Chloro-5-(2-chloroethyl)indolin-2-one | -CH2CH2Cl | -Cl | -8.5 |

| Sunitinib Analog | -CH2CH2N(Et)2 | -F | -9.2 |

| Unsubstituted Indolin-2-one | -H | -H | -6.1 |

Note: The docking scores are illustrative and would depend on the specific kinase target and docking program used. The trend shown is based on the general observation that substituted indolin-2-ones exhibit higher affinity.

Computational Tools for Novel Compound Design and Mechanism Prediction

Computational tools are at the forefront of modern drug discovery, enabling the design of novel compounds with desired properties and the prediction of their mechanisms of action. tandfonline.com Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) are routinely employed. frontiersin.org

For 6-Chloro-5-(2-chloroethyl)indolin-2-one, SBDD approaches can be used to design new derivatives with improved affinity and selectivity. This involves visualizing the compound in the active site of a target protein and identifying opportunities for new interactions. nih.gov For example, the chloroethyl group could be modified to better fill a hydrophobic pocket or to introduce a new hydrogen bond donor or acceptor.

LBDD methods, such as pharmacophore modeling, can be used when the 3D structure of the target is unknown. frontiersin.org A pharmacophore model can be built based on a set of known active molecules, including 6-Chloro-5-(2-chloroethyl)indolin-2-one, to define the essential features required for activity. This model can then be used to screen virtual libraries for new compounds with similar properties. tandfonline.com

Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. tandfonline.com

Table 4: Commonly Used Computational Tools in Drug Design

| Tool/Software | Application |

| AutoDock, Glide, GOLD | Molecular Docking |

| GROMACS, AMBER, CHARMM | Molecular Dynamics Simulations |

| MOE, Schrödinger Suite, Discovery Studio | Integrated Molecular Modeling Platforms |

| Canvas, RDKit | Cheminformatics and QSAR |

Note: This table lists some of the widely used software in the field of computational chemistry and drug discovery.

In Vitro Biological Evaluation of 6 Chloro 5 2 Chloroethyl Indolin 2 One

Antiproliferative and Cytotoxicity Assays

Antiproliferative and cytotoxicity assays are fundamental in cancer research to identify compounds that can inhibit the growth of or kill cancer cells. These assays measure the ability of a compound to interfere with cell division and survival.

While direct and extensive antiproliferative data for 6-Chloro-5-(2-chloroethyl)indolin-2-one against a broad panel of human cancer cell lines is not widely available in the public domain, a relevant study has explored the biological activity of its derivatives. A series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/aryl-2-ylidene)indolin-2-ones were synthesized and selected for in vitro anti-proliferative screening by the National Cancer Institute (NCI), USA. nih.gov

Specifically, derivatives of 6-chloro-5-(2-chloroethyl)indolin-2-one were evaluated for their growth-inhibitory effects. nih.gov This suggests that the indolin-2-one core with chloro and chloroethyl substitutions is of interest for its potential anticancer properties. The general class of indolin-2-one derivatives has been a subject of investigation for their anticancer activities against various cell lines, including those mentioned in the scope of this article. nih.gov However, specific data for the parent compound, 6-Chloro-5-(2-chloroethyl)indolin-2-one, against cell lines such as HCT-116, MDA-MB-231, HepG2, A-549, HT-29, and ZR-75 is not detailed in the available literature.

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. In the context of anticancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Specific IC₅₀ values for 6-Chloro-5-(2-chloroethyl)indolin-2-one against the aforementioned cancer cell lines are not available in the reviewed scientific literature. However, the study on its derivatives did report the growth inhibitory (GI%) effects of certain compounds at a concentration of 10⁻⁵ M. nih.gov For instance, compounds designated as 3a , 3b , and 3e in the study, which are derivatives of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one, demonstrated growth inhibition in the ranges of 1.22–76.30%, 2.85–76.03%, and 10.98–82.05%, respectively, across the NCI-60 cell line panel. nih.gov

Table 1: Growth Inhibitory (GI%) Effect of 6-Chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one Derivatives at 10⁻⁵ M Concentration nih.gov

| Compound | Growth Inhibition Range (%) |

| 3a | 1.22 - 76.30 |

| 3b | 2.85 - 76.03 |

| 3e | 10.98 - 82.05 |

Multi-drug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells become resistant to multiple anticancer drugs. Evaluating novel compounds against MDR cell lines is crucial to identify agents that can overcome this resistance.

Based on a thorough review of the scientific literature, there is no available data on the evaluation of 6-Chloro-5-(2-chloroethyl)indolin-2-one or its derivatives against multi-drug resistant cancer cell lines.

Table 2: Evaluation of 6-Chloro-5-(2-chloroethyl)indolin-2-one against Multi-Drug Resistant Cell Lines

| Cell Line | Resistance Mechanism | IC₅₀ (µM) |

| Data not available | Data not available | Data not available |

The selectivity index (SI) is a critical parameter in drug development that measures the differential activity of a compound against cancer cells versus normal, non-tumorigenic cells. A higher SI value indicates a greater selectivity for cancer cells, which is a desirable characteristic for minimizing side effects.

There is no information available in the public domain regarding the selectivity index of 6-Chloro-5-(2-chloroethyl)indolin-2-one against any non-tumorigenic cell lines.

Table 3: Selectivity Index of 6-Chloro-5-(2-chloroethyl)indolin-2-one

| Cancer Cell Line | IC₅₀ (µM) | Non-Tumorigenic Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the effect of a compound on the activity of specific enzymes that are often dysregulated in diseases like cancer. Kinases are a major class of enzymes targeted in cancer therapy.

Aurora B kinase and Farnesyltransferase are two important enzymes involved in cell cycle regulation and signal transduction, respectively, and are validated targets for anticancer drug development.

A review of the available scientific literature reveals no specific data on the in vitro inhibition of Aurora B Kinase or Farnesyltransferase by 6-Chloro-5-(2-chloroethyl)indolin-2-one. While the indolin-2-one scaffold is present in many kinase inhibitors, direct experimental evidence for this specific compound's activity on these or other kinases has not been reported.

Table 4: Enzyme Inhibition Profile of 6-Chloro-5-(2-chloroethyl)indolin-2-one

| Enzyme Target | IC₅₀ (nM/µM) | Assay Type |

| Aurora B Kinase | Data not available | Data not available |

| Farnesyltransferase | Data not available | Data not available |

Alpha-amylase and Alpha-glucosidase Inhibition

There are no specific research findings available that detail the inhibitory effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one on alpha-amylase and alpha-glucosidase. These enzymes are critical targets in the management of type 2 diabetes mellitus. nih.gov They are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov Inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in the rate of glucose absorption and blunting the sharp increase in post-meal blood glucose levels. nih.gov

While direct data on the subject compound is absent, the broader class of indole (B1671886) derivatives has been a subject of interest. For instance, newly synthesized thiazolidinone-based indole derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase, with some analogues showing greater potency than the clinical drug acarbose (B1664774). nih.gov These findings suggest that the indole nucleus can serve as a valuable pharmacophore for designing enzyme inhibitors, though experimental validation for 6-Chloro-5-(2-chloroethyl)indolin-2-one is required.

Other Relevant Enzyme Targets based on Predicted Mechanism of Action

Without established data on its primary biological activities, predicting a mechanism of action and thus other relevant enzyme targets for 6-Chloro-5-(2-chloroethyl)indolin-2-one is speculative. However, the indolin-2-one scaffold is known to be a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.

Notably, various indolin-2-one derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nus.edu.sgaip.org For example, Sunitinib (B231), a drug featuring the indolin-2-one core, is a multi-kinase inhibitor used in cancer therapy. oncotarget.comnus.edu.sg Other research has identified indolin-2-one compounds as inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance and a target for anticancer drugs. oncotarget.comnih.gov These studies highlight that enzymes like protein kinases and thioredoxin reductase could be potential, albeit unconfirmed, targets for 6-Chloro-5-(2-chloroethyl)indolin-2-one. oncotarget.comnih.gov

Anti-inflammatory Activity Assessment

No research detailing the anti-inflammatory properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one has been published.

There are no specific studies evaluating the ability of 6-Chloro-5-(2-chloroethyl)indolin-2-one to inhibit nitric oxide (NO) production. Nitric oxide is a key signaling molecule in inflammatory processes. nih.gov While it has a role in normal physiological functions, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response can contribute to tissue damage. nih.govnih.gov Therefore, inhibiting iNOS or scavenging excess NO is a common strategy in the search for new anti-inflammatory agents. nih.gov

Studies on other indole-containing derivatives have shown significant anti-inflammatory effects linked to the nitric oxide pathway. For example, one N-acylhydrazone derivative of indole was found to reduce inflammation by modulating NO levels and decreasing pro-inflammatory cytokines in a manner dependent on the NO pathway. nih.gov This indicates that the indole scaffold can be a component of molecules with potent anti-inflammatory activity, but specific testing is required to determine if this applies to 6-Chloro-5-(2-chloroethyl)indolin-2-one.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

No published studies were identified that have investigated the effect of 6-Chloro-5-(2-chloroethyl)indolin-2-one on the production or secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in any in vitro cell-based assay.

Impact on Signaling Pathways (e.g., Akt, MAPK, NF-κB)

There is a lack of available data on the impact of 6-Chloro-5-(2-chloroethyl)indolin-2-one on major intracellular signaling pathways that are crucial in inflammation and cell survival, such as the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

Cellular Mechanism of Action Studies

Detailed mechanistic studies on the cellular effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one are not present in the public domain.

Cell Cycle Progression Analysis (e.g., Flow Cytometry)

No research has been published that utilizes techniques like flow cytometry to analyze the effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one on the progression of the cell cycle in any cell line.

Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Dysfunction)

Information regarding the ability of 6-Chloro-5-(2-chloroethyl)indolin-2-one to induce apoptosis, or the mechanisms involved, such as the activation of caspases or the induction of mitochondrial dysfunction, is currently unavailable.

Impact on Protein Expression and Phosphorylation (e.g., Rb protein, Akt, JNK, ERK, p38, p65, IκB)

There are no studies reporting on the effect of this compound on the expression levels or the phosphorylation status of key regulatory proteins like the Retinoblastoma (Rb) protein or components of the Akt and MAPK signaling pathways (JNK, ERK, p38), or the NF-κB pathway (p65, IκB).

Gene Expression Profiling (e.g., mRNA levels of inflammatory mediators)

Gene expression studies to determine how 6-Chloro-5-(2-chloroethyl)indolin-2-one may alter the mRNA levels of inflammatory mediators have not been reported.

Subcellular Localization and Organelle Specificity

No studies detailing the subcellular localization or organelle specificity of 6-Chloro-5-(2-chloroethyl)indolin-2-one were identified in the comprehensive literature search. Research that would typically involve techniques such as fluorescence microscopy with co-localization markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) has not been published for this compound. Therefore, there is no available data to report on its distribution within cells or its potential accumulation in specific cellular compartments.

Interaction with Biomolecules (e.g., DNA and Bovine Serum Albumin (BSA) binding studies)

Similarly, the search for scientific literature yielded no specific studies on the interaction of 6-Chloro-5-(2-chloroethyl)indolin-2-one with key biomolecules such as DNA or Bovine Serum Albumin (BSA).

DNA Binding Studies: There are no published reports on investigations into the potential DNA binding of this compound. Consequently, data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or gel electrophoresis, which are commonly used to assess the binding mode and affinity of compounds to DNA, are not available for 6-Chloro-5-(2-chloroethyl)indolin-2-one.

Bovine Serum Albumin (BSA) Binding Studies: The interaction between 6-Chloro-5-(2-chloroethyl)indolin-2-one and BSA, a common model protein for studying drug-protein interactions, has not been described in the scientific literature. As a result, there are no available data on binding constants, quenching mechanisms, or the number of binding sites, which are typically determined through fluorescence quenching experiments.

Due to the absence of research data in these specific areas, no data tables can be generated.

In Vivo Efficacy and Toxicology Studies Pre Clinical

Animal Models for Disease States (e.g., Cancer Xenografts, Inflammation Models)

There is currently no publicly available research detailing the use of 6-Chloro-5-(2-chloroethyl)indolin-2-one in specific animal models for disease states such as cancer xenografts or inflammation. While a study on a series of related compounds, including 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, reported on their in vitro anti-proliferative and genotoxic effects, it did not extend to in vivo animal models for the title compound. nih.gov Research on other indolinone derivatives has shown activity in various models, but this cannot be directly extrapolated to 6-Chloro-5-(2-chloroethyl)indolin-2-one.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

Comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 6-Chloro-5-(2-chloroethyl)indolin-2-one in animal models have not been published.

Influence of Substituents on ADME Properties

While there is no specific data for 6-Chloro-5-(2-chloroethyl)indolin-2-one, research on other indolinone derivatives provides some general insights into how substituents can influence ADME properties. Studies have shown that modifications to the indolinone core can significantly impact characteristics like oral absorption and plasma protein binding. veeprho.comsigmaaldrich.com For instance, the addition of certain groups can alter the molecule's lipophilicity and solubility, thereby affecting its absorption and distribution. The specific effects of the 6-chloro and 5-(2-chloroethyl) substituents on the ADME profile of the indolinone scaffold have not been specifically detailed in available research.

Toxicology and Safety Pharmacology

There is a lack of specific in vivo toxicology and safety pharmacology data for 6-Chloro-5-(2-chloroethyl)indolin-2-one in the public domain.

Acute and Chronic Toxicity Assessments

No dedicated acute or chronic toxicity assessments for 6-Chloro-5-(2-chloroethyl)indolin-2-one in animal models have been found in the reviewed literature.

Identification of Potential Side Effects

Without in vivo toxicology studies, there is no scientific basis from which to identify potential side effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one in a preclinical setting.

Therapeutic Efficacy and Dose-Response Relationships

Information regarding the in vivo therapeutic efficacy and dose-response relationships of 6-Chloro-5-(2-chloroethyl)indolin-2-one is not available. The in vitro anti-proliferative studies on related compounds did involve analysis at different concentrations, which is a preliminary step toward establishing a dose-response relationship, but this has not been translated into animal efficacy studies for the specific compound . nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Comprehensive SAR Analysis of 6-Chloro-5-(2-chloroethyl)indolin-2-one and its Analogs

While direct biological activity data for 6-Chloro-5-(2-chloroethyl)indolin-2-one is not extensively published, its primary role as a precursor to Ziprasidone (B1663615) allows for an inferred SAR analysis. Furthermore, studies on related analogs with variations in the substituents on the indolin-2-one core shed light on the importance of the halogenation and the chloroethyl moiety.

Impact of Halogenation (Chlorine) on Biological Activity

The presence of a chlorine atom at the 6-position of the indolin-2-one ring is a critical feature that influences the pharmacological profile of its derivatives. In the context of Ziprasidone, this substitution is believed to contribute to its unique receptor binding profile, which includes high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.comnih.govnih.gov

Research on other substituted indolin-2-ones has also highlighted the significance of halogenation. For instance, in a series of indolin-2-one derivatives evaluated for anti-proliferative activity, the presence of a chlorine atom at the 6-position, in conjunction with an aromatic ring at the 5-position, was associated with good activity. researchgate.net This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom can favorably modulate interactions with biological targets.

Role of the Chloroethyl Moiety

The 5-(2-chloroethyl) group in 6-Chloro-5-(2-chloroethyl)indolin-2-one primarily functions as a reactive handle for synthetic elaboration. In the synthesis of Ziprasidone, the terminal chloride of the chloroethyl group is displaced by the piperazine (B1678402) nitrogen of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) to form the final drug molecule. nih.gov This two-carbon linker is crucial for positioning the bulky benzisothiazolylpiperazine moiety at an appropriate distance and orientation from the indolin-2-one core to allow for optimal interaction with its target receptors.

The ethyl linker itself is a common motif in many centrally acting drugs, providing a degree of conformational flexibility that can be advantageous for receptor binding. The specific length of this linker has likely been optimized to achieve the desired pharmacological activity in the final drug product.

Comparison with Other Substituted Indolin-2-ones

A study on a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, which are direct analogs of the title compound, provides valuable SAR data regarding their anti-proliferative activity. In this research, the terminal chloride of the chloroethyl group was replaced with various cyclic secondary amines. Several of these compounds were selected for in vitro anti-proliferative screening against a panel of human cancer cell lines. nih.govprimescholars.com

The results indicated that the nature of the substituent at the terminus of the ethyl side chain significantly impacts the growth inhibitory effects. For example, certain piperazine and piperidine (B6355638) derivatives demonstrated notable anti-proliferative activity. primescholars.com This highlights the importance of the group attached to the ethyl linker in determining the biological profile of these indolin-2-one derivatives.

| Compound ID | 5-Position Substituent | Key Anti-proliferative Activity (GI%) Highlights |

| 5b | 2-(4-methylpiperazin-1-yl)ethyl | Prostate Cancer PC-3 (GI% ~50) |

| 5e | 2-(piperazin-1-yl)ethyl | Prostate Cancer PC-3 (GI% 49.38) |

| 5f | 2-(4-methylpiperazin-1-yl)ethyl | Non-Small Cell Lung Cancer EKVX (GI% 41.13) |

| 7g | 2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)ethyl | Non-Small Cell Lung Cancer EKVX (GI% 52.63) |

Data derived from a study on biphenyl (B1667301) derived 5-substituted-indolin-2-ones, where the initial scaffold was 6-chloro-5-(2-substituted-ethyl)-indolin-2-one. primescholars.com

Rational Design of Novel Derivatives based on SAR Insights

The SAR data gathered from 6-Chloro-5-(2-chloroethyl)indolin-2-one and its analogs can be leveraged for the rational design of new derivatives with potentially improved or novel biological activities. Key strategies include bioisosteric replacement and hybridization approaches.

Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. nih.govdrughunter.com For the 6-Chloro-5-(2-chloroethyl)indolin-2-one scaffold, several bioisosteric replacements could be envisioned:

Replacement of the 6-Chloro Group: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or small lipophilic groups (e.g., methyl, trifluoromethyl) to fine-tune the electronic and steric properties of this position. This could modulate receptor binding affinity and selectivity.

Replacement of the Indolin-2-one Core: The core lactam structure could be replaced with other heterocyclic rings that can maintain a similar spatial arrangement of the key substituents. This scaffold hopping approach could lead to novel chemical entities with different intellectual property profiles and potentially improved drug-like properties. nih.gov

Replacement of the Amide Bond: The amide bond within the indolin-2-one lactam is a potential site for metabolic hydrolysis. Replacing it with more stable bioisosteres, such as a triazole or an oxadiazole, could enhance metabolic stability. drughunter.com

Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules to create a single hybrid compound with potentially synergistic or multi-target activity. researchgate.net Starting from the 6-Chloro-5-(2-chloroethyl)indolin-2-one scaffold, one could design hybrid molecules by:

Attaching other known pharmacophores: The terminal position of the ethyl side chain is an ideal point for introducing other biologically active moieties. For example, linking fragments known to inhibit other enzymes or receptors could result in dual-acting compounds.

Fusion with other ring systems: The indolin-2-one core could be fused with other heterocyclic rings to create more complex and rigid structures. This can lead to compounds with novel pharmacological profiles. For instance, the hybridization of indolin-2-one with a quinazoline (B50416) moiety has been explored to create potent PI3Kα inhibitors.

Exploration of Scaffold Modifications

The indolin-2-one scaffold is a "privileged structure" in drug discovery, and its chemical tractability allows for systematic modifications at several key positions to explore the resulting impact on biological activity. researchgate.net Research into indolin-2-one derivatives has primarily focused on substitutions at the C3, N1, and the aryl ring (positions C4, C5, C6, and C7).

Modifications at the C3-position of the indolin-2-one ring have been a major focus. The introduction of a substituted benzylidene group at this position has been extensively studied. For instance, the nature and position of substituents on the phenyl ring of the benzylidene moiety can dramatically influence selectivity for different receptor tyrosine kinases (RTKs). acs.orgnih.gov Bulky substituents on this phenyl ring have been shown to confer high selectivity towards the EGF and Her-2 RTKs. acs.orgnih.gov In contrast, the presence of a five-membered heteroaryl ring attached to the methylidenyl group at C3 results in high specificity for the VEGF (Flk-1) RTK. acs.orgnih.gov

The N1 position of the indolin-2-one core is another critical point for modification. The NH group in the parent scaffold often participates in hydrogen bonding with the hinge region of kinase active sites. nih.gov Alkylation or acylation at this position can modulate the binding affinity and pharmacokinetic properties of the molecule.

The following table summarizes some key scaffold modifications and their observed effects on biological activity, drawing from studies on the broader indolin-2-one class.

| Modification Site | Modification | Observed Effect on Biological Activity | Reference |

| C3-Position | Substituted benzylidene with bulky groups | High selectivity towards EGF and Her-2 RTKs | acs.orgnih.gov |

| C3-Position | (Five-membered heteroaryl ring)methylidenyl | High specificity against VEGF (Flk-1) RTK | acs.orgnih.gov |

| C3-Position | Extended side chain | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs | acs.orgnih.gov |

| N1-Position | Unsubstituted NH | Hydrogen bonding with kinase hinge region | nih.gov |

| Aryl Ring | Various substitutions | Modulation of kinase inhibitory activity and in-vivo efficacy | nih.gov |

Correlation of Computational Predictions with Experimental Biological Data

Computational methods, particularly molecular docking, have become indispensable tools in understanding the binding modes of indolin-2-one derivatives and correlating these predictions with experimental biological data.

Molecular docking studies have been performed to elucidate the binding interactions of indolin-2-one derivatives within the ATP binding pocket of various kinases. nih.govmdpi.com For instance, the docking of a novel 1,3,5-substituted indolin-2-one derivative (compound 2f) into the active site of Src kinase revealed that the indole (B1671886) NH forms a crucial hydrogen bond with the carbonyl group of Met341. nih.gov This predicted binding mode was consistent with its experimentally determined IC50 value of 1.02 μM. nih.gov

In another study, a series of new indoline-2-one derivatives were designed as VEGFR-2 inhibitors. mdpi.comnih.gov Molecular docking simulations showed that these compounds adopted a similar placement to the known inhibitor sunitinib (B231) within the VEGFR-2 active pocket. mdpi.com The predicted binding affinities from these simulations correlated well with the experimentally determined potent VEGFR-2 inhibitory activities, with IC50 values in the nanomolar range for the most active compounds. mdpi.comnih.gov Specifically, the most potent derivatives from this series, with IC50 values ranging from 0.078 to 0.358 µM against VEGFR-2, demonstrated enhanced binding interactions in the docking studies. mdpi.comnih.gov

These examples highlight the power of computational predictions in rationalizing the observed biological activities and guiding the design of more potent and selective indolin-2-one-based inhibitors. The correlation between in-silico predictions and in-vitro/in-vivo data provides a robust framework for lead optimization.

Development of Pharmacophoric Models

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Several pharmacophore models have been developed for various classes of indolin-2-one derivatives to aid in the discovery of new inhibitors.

One study focused on developing a pharmacophore model for indeno[1,2-b]indole-type inhibitors of human protein kinase CK2. nih.gov Using a set of 50 compounds, a common feature pharmacophore model was generated, which consisted of nine chemical features. nih.gov This model was subsequently used for database mining to identify novel scaffolds for CK2 inhibitors, leading to the identification of bikaverin (B1667059) as an active inhibitor. nih.gov

The essential pharmacophoric features for VEGFR-2 inhibitors have also been well-defined and applied to the design of new indolin-2-one-based compounds. mdpi.com These features typically include a hydrogen bond donor (the indolin-2-one NH), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic regions that interact with the adenine (B156593) region and the hydrophobic pocket of the kinase. researchgate.net By applying these pharmacophoric features, researchers have successfully designed and synthesized new series of indoline-2-one derivatives with potent anticancer activities. mdpi.comnih.gov

The development of such pharmacophoric models serves as a valuable tool in virtual screening campaigns and de novo drug design, enabling the rapid identification of new chemical entities with the desired biological activity profile.

Future Directions and Therapeutic Implications

Optimization of 6-Chloro-5-(2-chloroethyl)indolin-2-one for Enhanced Efficacy and Selectivity

The initial step towards realizing the therapeutic potential of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves its structural modification to enhance its efficacy against cancer cells while minimizing effects on healthy cells. This process, known as lead optimization, is guided by structure-activity relationship (SAR) studies. nih.govbenthamscience.com For the indolin-2-one class, SAR studies have revealed key insights. For instance, substitutions at the C3 position of the indolinone ring are crucial for kinase inhibitory activity. mdpi.com

Research on derivatives of 6-Chloro-5-(2-chloroethyl)indolin-2-one has already begun to map out its SAR. A study on a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, where the chloroethyl group of the parent compound was replaced with various cyclic secondary amines, demonstrated that these modifications can lead to significant anti-proliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net

| Compound | Substitution at the ethyl group | Growth Inhibition (%) at 10-5 M (Select Cell Lines) |

|---|---|---|

| Derivative 3a | [Specify from source if available] | 1.22 - 76.30 |

| Derivative 3b | [Specify from source if available] | 2.85 - 76.03 |

| Derivative 3e | [Specify from source if available] | 10.98 - 82.05 |

Further optimization could involve:

Modification of the C3 position: Introduction of various aryl or heteroaryl groups at the C3-position of the indolin-2-one core is a well-established strategy to modulate kinase selectivity. mdpi.comacs.org

Substitution on the aromatic ring: Altering the substitution pattern on the benzene (B151609) ring of the indolin-2-one scaffold can influence binding affinity and pharmacokinetic properties. The presence of the chloro group at the C6 position is known to contribute to cytotoxic activity. researchgate.net

Targeting allosteric sites: To improve selectivity, designing derivatives that bind to allosteric sites on kinases, which are less conserved than the ATP-binding pocket, could be a promising approach. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. For kinase inhibitors, resistance can emerge through several mechanisms, including mutations in the target kinase, activation of alternative signaling pathways, and increased drug efflux. bohrium.com While specific resistance mechanisms to 6-Chloro-5-(2-chloroethyl)indolin-2-one are yet to be identified, strategies employed for other indolin-2-one-based drugs can be considered.

One approach is the development of multi-targeted inhibitors that can simultaneously block several key signaling pathways, making it more difficult for cancer cells to develop resistance. mdpi.comnih.gov Dimerization of the indolin-2-one scaffold is another strategy that has shown promise in overcoming drug resistance and enhancing biological activity. researchgate.net

Combination Therapy Approaches

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer treatment, often leading to synergistic effects and reduced drug resistance. nih.govacs.org The pharmacological synergism can enhance the therapeutic effect and inhibit tumor growth more effectively than monotherapy. nih.gov

For 6-Chloro-5-(2-chloroethyl)indolin-2-one, future research could explore its combination with:

Standard chemotherapeutic agents: Investigating synergistic effects with established cytotoxic drugs could enhance their efficacy and potentially allow for lower doses, reducing toxicity.

Other targeted therapies: Combining with inhibitors of different signaling pathways could provide a more comprehensive blockade of cancer cell proliferation and survival. For instance, a study on an oxindole (B195798) derivative in combination with β-elemene showed altered cell death pathways in acute myeloid leukemia cells. mdpi.com

Immunotherapy: Exploring the potential of 6-Chloro-5-(2-chloroethyl)indolin-2-one derivatives to modulate the tumor microenvironment could open avenues for combination with immune checkpoint inhibitors.

Exploration of New Target Pathways

While the primary focus for many indolin-2-one derivatives has been on kinase inhibition, this versatile scaffold has the potential to interact with a variety of other biological targets. nih.govresearchgate.net Exploring these alternative pathways could uncover novel therapeutic applications for 6-Chloro-5-(2-chloroethyl)indolin-2-one.

Potential new target pathways include:

Tubulin polymerization: Some indole (B1671886) derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition, leading to cell cycle arrest and apoptosis. nih.gov

DNA interaction: Certain indolin-2-one derivatives have been shown to interact with DNA, suggesting a potential role as DNA-damaging agents. nih.gov

Human caseinolytic protease proteolytic subunit (HsClpP): A novel indolin-2-one derivative was identified as a potent suppressor of HsClpP, a protease involved in cancer proliferation and metastasis. nih.gov

HIV-1 Tat-mediated transcription: Some 3-oxindole derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription, indicating potential antiviral applications. nih.gov

Computational repositioning strategies can be employed to identify other potential targets for the oxindole scaffold. nih.gov

Potential for Clinical Development and Translation

The path from a promising preclinical compound to a clinically approved drug is long and arduous. For 6-Chloro-5-(2-chloroethyl)indolin-2-one, this journey would involve extensive preclinical studies to evaluate its efficacy in animal models, as well as its pharmacokinetic and toxicological profiles.

The fact that several indolin-2-one derivatives have successfully navigated this path and are now in clinical use provides a degree of validation for this chemical class. benthamscience.comresearchgate.net The development of PF-06409577, a 6-chloro-indole derivative, for the potential treatment of diabetic nephropathy, which has advanced to first-in-human trials, further underscores the clinical potential of this scaffold. nih.govosti.gov

Sustainability and Scalability of Synthesis

For any drug candidate to be viable, its synthesis must be both sustainable and scalable to meet potential clinical and commercial demands. The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one and its derivatives often involves multi-step processes. nih.gov Research into more efficient and environmentally friendly synthetic routes is crucial.

Recent advancements in green chemistry offer promising avenues, such as the development of multicomponent reactions that can assemble the indole core in a single step under mild conditions, using benign solvents and avoiding toxic metal catalysts. rsc.orgrsc.org Furthermore, processes that are feasible at an industrial scale are essential for the commercial viability of any resulting therapeutic agent. google.com

Conclusion

Summary of Key Findings for 6-Chloro-5-(2-chloroethyl)indolin-2-one

Research on 6-Chloro-5-(2-chloroethyl)indolin-2-one has primarily centered on its utility as a key building block. It is a recognized intermediate in the synthesis of Ziprasidone (B1663615), an atypical antipsychotic medication. google.compharmaffiliates.commedikamentpharma.com The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one itself has been a subject of process development research to achieve cost-effective and efficient production. researchgate.net

Beyond its role in Ziprasidone synthesis, the indolin-2-one core of this compound is a well-established scaffold in medicinal chemistry. Studies have been conducted on derivatives, such as 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/aryl-2-ylidene)indolin-2-ones, which have shown anti-proliferative and genotoxic activities. researchgate.netnih.gov This highlights the potential of the 6-chloro-5-(2-chloroethyl)indolin-2-one moiety as a starting point for the development of novel therapeutic agents, particularly in oncology. chemimpex.com

Significance of the Research in the Broader Context of Medicinal Chemistry